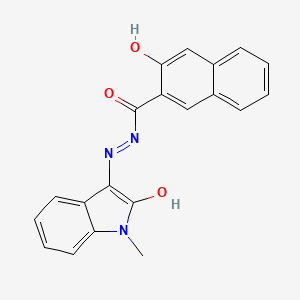
3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« Acide 3-HO-naphtalène-2-carboxylique (1-ME-2-oxo-1,2-2H-indol-3-ylidène)-hydrazide » est un composé organique complexe qui appartient à la classe des hydrazides. Ces composés sont connus pour leurs diverses applications dans divers domaines, notamment la chimie médicinale, la synthèse organique et la science des matériaux. La structure unique de ce composé lui permet de participer à une variété de réactions chimiques, ce qui en fait un sujet d'étude précieux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de « Acide 3-HO-naphtalène-2-carboxylique (1-ME-2-oxo-1,2-2H-indol-3-ylidène)-hydrazide » implique généralement la condensation de l'acide naphtalène-2-carboxylique avec des dérivés de l'hydrazine dans des conditions contrôlées. La réaction peut nécessiter des catalyseurs et des réglages spécifiques de température et de pression pour obtenir des rendements optimaux.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont mélangés et laissés réagir dans des conditions surveillées. Le processus peut inclure des étapes de purification telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Ce composé peut subir des réactions d'oxydation, conduisant souvent à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, impliquant souvent une hydrogénation.
Substitution : Diverses réactions de substitution peuvent se produire, où les groupes fonctionnels du composé sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que la réduction peut produire des dérivés de l'hydrazine.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour synthétiser des molécules plus complexes. Sa réactivité le rend approprié pour diverses transformations organiques.
Biologie
En recherche biologique, les dérivés de ce composé peuvent présenter une activité biologique, ce qui en fait des candidats potentiels pour le développement de médicaments et les études biochimiques.
Médecine
Le composé et ses dérivés peuvent avoir un potentiel thérapeutique, en particulier dans le développement d'agents anti-inflammatoires, antimicrobiens et anticancéreux.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de colorants, de pigments et d'autres matériaux qui nécessitent des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de « Acide 3-HO-naphtalène-2-carboxylique (1-ME-2-oxo-1,2-2H-indol-3-ylidène)-hydrazide » implique son interaction avec des cibles moléculaires telles que les enzymes, les récepteurs et les acides nucléiques. Le composé peut inhiber ou activer des voies spécifiques, conduisant à des effets biologiques souhaités. Des études détaillées sur son affinité de liaison, son amarrage moléculaire et son analyse de la voie sont essentielles pour comprendre son mécanisme complet.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for various organic transformations.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development and biochemical studies.
Medicine
The compound and its derivatives may have therapeutic potential, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism of action of “3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its full mechanism.
Comparaison Avec Des Composés Similaires
Composés similaires
- Dérivés de l'acide naphtalène-2-carboxylique
- Dérivés de l'acide indole-2-carboxylique
- Dérivés de l'hydrazide
Unicité
L'unicité de « Acide 3-HO-naphtalène-2-carboxylique (1-ME-2-oxo-1,2-2H-indol-3-ylidène)-hydrazide » réside dans son arrangement structurel spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut offrir une réactivité, une stabilité ou une activité biologique améliorées, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C20H15N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)iminonaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O3/c1-23-16-9-5-4-8-14(16)18(20(23)26)21-22-19(25)15-10-12-6-2-3-7-13(12)11-17(15)24/h2-11,24,26H,1H3 |
Clé InChI |
LIMLBLQHCPLNSX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC4=CC=CC=C4C=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)


![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
